molecular formula C27H22Cl2N4O B1682490 替匹法尼 S 对映异构体 CAS No. 192185-71-0

替匹法尼 S 对映异构体

货号 B1682490
CAS 编号: 192185-71-0
分子量: 489.4 g/mol
InChI 键: PLHJCIYEEKOWNM-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tipifarnib S enantiomer, also known as (S)-(-)-R-115777, is the S-enantiomer of Tipifarnib . Tipifarnib is a potent and specific farnesyltransferase inhibitor with an IC50 of 0.6 nM . The S enantiomer of Tipifarnib is less active .


Molecular Structure Analysis

The molecular structure of Tipifarnib S enantiomer is C27H22Cl2N4O . The exact mass is 488.12 and the molecular weight is 489.40 .

科学研究应用

Inhibition of Farnesyltransferase

Tipifarnib S enantiomer is a potent and highly selective inhibitor of farnesyltransferase (FTase) . FTase is an enzyme that catalyzes the post-translational attachment of farnesyl groups to signaling proteins, which are required for localization to cell membranes .

Treatment of HRAS-Mutant Head and Neck Squamous Cell Carcinomas (HNSCC)

Tipifarnib S enantiomer has been identified as a precision therapy for HRAS-mutant HNSCC . It has shown to inhibit proliferation, survival, and spheroid formation of HRAS-mutant cells .

Inhibition of mTOR Activity

Tipifarnib S enantiomer has been found to potentiate the antitumor effects of PI3Kα inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via convergent inhibition of mTOR activity .

Combination Therapy with Alpelisib

Tipifarnib S enantiomer has been used in combination with alpelisib, a PI3Kα inhibitor, in multiple molecularly defined subsets of HNSCC . This combination has led to marked cytotoxicity in vitro and tumor regression in vivo .

Treatment of Recurrent/Metastatic (R/M) HNSCC

The combination of Tipifarnib S enantiomer and alpelisib has shown potential to benefit more than 45% of patients with R/M HNSCC . By blocking feedback reactivation of mTORC1, Tipifarnib S enantiomer may prevent adaptive resistance to additional targeted therapies, enhancing their clinical utility .

Inhibition of the MDR1 Gene Product, P-glycoprotein

Tipifarnib S enantiomer has been identified as a potent inhibitor of the MDR1 gene product, P-glycoprotein, and has demonstrated significant cytotoxic synergism against human leukemia .

安全和危害

The safety data sheet of Tipifarnib S enantiomer indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

Tipifarnib is being studied in the treatment of acute myeloid leukemia (AML) and other types of cancer . It belongs to the family of drugs called farnesyltransferase inhibitors . These preclinical findings support that HRAS represents a druggable oncogene in HNSCC through FTase inhibition by tipifarnib, thereby identifying a precision therapeutic option for HNSCCs harboring HRAS mutations .

属性

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipifarnib S enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib S enantiomer
Reactant of Route 2
Tipifarnib S enantiomer
Reactant of Route 3
Reactant of Route 3
Tipifarnib S enantiomer
Reactant of Route 4
Reactant of Route 4
Tipifarnib S enantiomer
Reactant of Route 5
Reactant of Route 5
Tipifarnib S enantiomer
Reactant of Route 6
Reactant of Route 6
Tipifarnib S enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。